molecular formula C17H14FN7O B2652061 7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 452089-08-6

7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2652061
CAS No.: 452089-08-6
M. Wt: 351.345
InChI Key: UANALRJJMLNHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Significance

Tetrazolo[1,5-a]pyrimidines emerged as a distinct heterocyclic class in the mid-20th century, with foundational studies in the 1960s elucidating their synthetic routes and tautomeric behavior. Early work by researchers such as Schulenberg and Archer (1965) established methods for fusing tetrazole and pyrimidine rings, enabling systematic exploration of their chemical properties. The discovery of their azido-tetrazole equilibrium in the 1970s marked a pivotal advancement, revealing dynamic structural flexibility critical for biological interactions.

Table 1: Milestones in Tetrazolo[1,5-a]Pyrimidine Research

Year Development Significance
1965 First synthetic protocols Enabled bulk synthesis for pharmacological screening
1978 Characterization of tautomerism Explained reactivity variations in medicinal derivatives
2021 Catalytic synthesis of carbonitrile derivatives Improved yield and sustainability for drug candidates

Structural Classification and Nomenclature

Tetrazolo[1,5-a]pyrimidines feature a bicyclic framework comprising a pyrimidine ring fused to a tetrazole moiety at positions 1 and 5. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes the tetrazole numbering, designating the pyrimidine ring as a fused substituent. For the target compound, systematic naming follows:

  • Core : 4,7-dihydrotetrazolo[1,5-a]pyrimidine
  • Substituents :
    • 5-Methyl group
    • 6-Carboxamide linked to pyridin-3-yl
    • 7-(4-fluorophenyl)

Table 2: Structural Features of the Target Compound

Position Substituent Role
5 Methyl Enhances metabolic stability
6 Carboxamide Hydrogen-bond donor/acceptor
7 4-Fluorophenyl Hydrophobic π-π interactions

Importance in Medicinal Chemistry

The scaffold’s nitrogen-rich architecture enables diverse non-covalent interactions, making it a cornerstone in designing kinase inhibitors and antimicrobial agents. Key pharmacological attributes include:

  • Bioisosteric Potential : The tetrazole ring serves as a carboxylate surrogate, improving oral bioavailability.
  • Conformational Rigidity : The fused system restricts rotational freedom, enhancing target selectivity.
  • Electron-Deficient Character : Facilitates interactions with enzymatic nucleophilic residues.

Table 3: Biological Activities of Tetrazolo[1,5-a]Pyrimidine Derivatives

Derivative Class Activity Mechanism
6-Carbonitriles Anticancer CDK2 inhibition
Spirooxindoles Antimicrobial DNA gyrase binding
Carboxamides Anti-inflammatory COX-2 suppression

Privileged Heterocyclic Scaffolds in Drug Discovery

Tetrazolo[1,5-a]pyrimidines meet the criteria for privileged scaffolds due to their:

  • Structural Versatility : Accommodates diverse substituents at positions 5, 6, and 7 without losing core integrity.
  • Target Agnosticism : Demonstrated efficacy across enzyme classes (kinases, proteases, oxidoreductases).
  • Synergy with Fragment-Based Design : Enables modular assembly of pharmacophoric elements, as seen in the target compound’s pyridinyl-carboxamide group.

Table 4: Approved Drugs Utilizing Tetrazolo-Containing Scaffolds

Drug Indication Target
Cefazolin Antibacterial Penicillin-binding proteins
Losartan Antihypertensive Angiotensin II receptor
(Target Compound) Under investigation Kinase domains

Properties

IUPAC Name

7-(4-fluorophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN7O/c1-10-14(16(26)21-13-3-2-8-19-9-13)15(11-4-6-12(18)7-5-11)25-17(20-10)22-23-24-25/h2-9,15H,1H3,(H,21,26)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANALRJJMLNHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)F)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising antitumor properties. The compound under discussion has been identified as a potential scaffold for developing new anticancer agents. Its structural features allow for interactions with specific biological targets, leading to inhibitory effects on tumor growth. Recent studies have highlighted various derivatives of pyrazolo[1,5-a]pyrimidines that demonstrate selective cytotoxicity against cancer cell lines, suggesting that modifications to the core structure can enhance efficacy and selectivity .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines are known to inhibit various kinases and other enzymes involved in critical cellular processes. For instance, derivatives have been developed that target p38 MAPK pathways, which are implicated in inflammatory responses and cancer progression. This makes the compound a candidate for further development into therapeutic agents for diseases characterized by dysregulated kinase activity .

Fluorescent Probes

The unique structural characteristics of pyrazolo[1,5-a]pyrimidines make them suitable candidates for use as fluorescent probes. These compounds can be engineered to exhibit specific photophysical properties, enabling their application in biological imaging and sensing technologies. The tunability of their optical properties allows for the design of probes with desired emission wavelengths and intensities .

Crystal Engineering

The ability of pyrazolo[1,5-a]pyrimidine derivatives to form stable crystals with unique conformational arrangements opens avenues for their use in crystal engineering. These properties can be exploited to develop materials with enhanced mechanical stability and thermal resistance, making them suitable for applications in energetic materials and solid-state devices .

Synthesis and Functionalization

A comprehensive study on the synthesis of pyrazolo[1,5-a]pyrimidines has revealed various methodologies that improve yield and purity. For example, researchers have developed greener synthetic routes that utilize less hazardous reagents while maintaining high efficiency . The functionalization of these compounds has also been explored to enhance their biological activity and photophysical properties.

Commercial Applications

Several pyrazolo[1,5-a]pyrimidine derivatives have reached commercial status as pharmaceuticals. Notable examples include Indiplon and Zaleplon, which are used as sleep aids. The ongoing research into new derivatives suggests a continuous pipeline for potential new drugs based on this scaffold .

Comparison with Similar Compounds

Tetrazolo vs. Triazolo/Pyrazolo Cores

  • Target compound : Tetrazolo[1,5-a]pyrimidine (four nitrogens in the fused ring).
  • 5-Amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine (): Features a triazole ring (three nitrogens), reducing nitrogen density and altering electronic properties. This may decrease metabolic stability compared to the tetrazole analog .

Substituent Analysis

Aromatic Substituents

Compound C7 Substituent Electronic Effects Steric Effects
Target compound 4-Fluorophenyl Strong electron-withdrawing (σₚ = 0.06) Moderate steric bulk (Van der Waals volume: ~18 ų)
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl analog () 4-Bromophenyl Less electronegative (σₚ = 0.23) but polarizable Larger steric bulk (Van der Waals volume: ~22 ų)
compound Trifluoromethyl Extreme electron-withdrawing (σₚ = 0.54) High steric bulk (Van der Waals volume: ~28 ų)

Key Insight : The target’s 4-fluorophenyl balances electronegativity and steric demands, favoring target selectivity over bulkier groups like bromophenyl or trifluoromethyl .

Functional Groups at C6

Compound C6 Functional Group Solubility Implications Bioavailability
Target compound Pyridin-3-yl carboxamide High solubility (amide H-bonding) Enhanced membrane permeability
compound Ethyl carboxylate Lower solubility (ester lipophilicity) Reduced bioavailability
derivatives (quinazoline-pyrazole) Aldehyde hydrazide Moderate solubility (polar but rigid) Variable absorption

Key Insight : The carboxamide group in the target compound improves water solubility and binding specificity compared to ester-based analogs .

Biological Activity

The compound 7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a derivative of tetrazolo-pyrimidine that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, kinase inhibition, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C18H19FN6OC_{18}H_{19}FN_{6}O with a molecular weight of approximately 348.38 g/mol. The presence of the 4-fluorophenyl and pyridin-3-yl groups contributes to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The anticancer activity was evaluated using various cancer cell lines, including MDA-MB-231 (breast cancer) and RFX 393 (renal carcinoma).

Key Findings:

  • Inhibition of Cell Viability : The compound demonstrated significant growth inhibition in cancer cell lines, with IC50 values indicating effective cytotoxicity.
  • Mechanism of Action : The activity is attributed to the compound's ability to interfere with critical cellular pathways involved in tumor growth and survival.

Case Study:

A study reported that derivatives of pyrazolo[1,5-a]pyrimidine exhibited broad-spectrum anticancer activity, achieving a mean growth inhibition (GI%) of up to 43.9% across multiple cancer cell lines. The synthesized compounds were subjected to MTT assays to determine their efficacy against cancer cells .

Kinase Inhibition

The compound has also been studied for its inhibitory effects on key kinases involved in cancer progression, notably CDK2 and TRKA.

In Vitro Studies:

  • CDK2 Inhibition : Compounds similar to 7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine showed IC50 values ranging from 0.09 to 1.58 µM against CDK2.
  • TRKA Inhibition : Similarly, TRKA inhibition was observed with IC50 values between 0.23 and 1.59 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the molecular structure affect biological activity.

Key Observations:

  • Substitutions on the phenyl moiety significantly impact potency.
  • The presence of specific functional groups enhances binding affinity and selectivity for target enzymes .

Summary of Biological Activities

The following table summarizes the biological activities and findings related to the compound:

Activity TypeCell Line/TargetIC50 Range (µM)Comments
Anticancer ActivityMDA-MB-231VariesSignificant growth inhibition noted
CDK2 InhibitionVarious0.09 - 1.58Effective inhibitor in vitro
TRKA InhibitionVarious0.23 - 1.59Notable inhibition observed

Q & A

Q. How can cryo-EM or molecular docking elucidate binding modes with target proteins?

  • Methodological Answer : Prepare protein-ligand complexes at 10 mg/mL in Tris buffer (pH 7.4). For cryo-EM, grid-freeze at liquid ethane temperatures and collect data at 200 kV. For docking, use AutoDock Vina with flexible side chains in the binding pocket. Validate poses with mutagenesis (e.g., alanine scanning of key residues) .

Data Contradiction Analysis

  • Example : Conflicting yields (62–70%) for analogous tetrazolo-pyrimidine syntheses may arise from solvent purity (anhydrous vs. technical grade) or stirring efficiency. Replicate under controlled conditions (argon atmosphere, magnetic vs. mechanical stirring) to isolate variables.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.